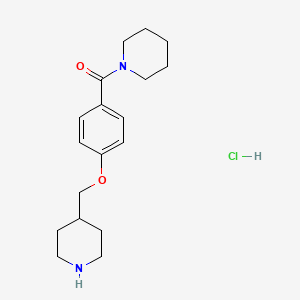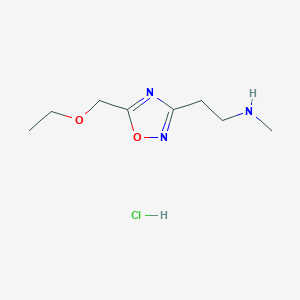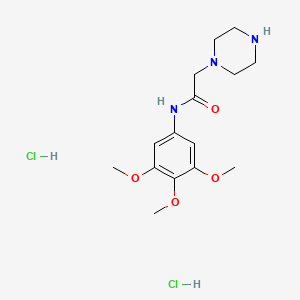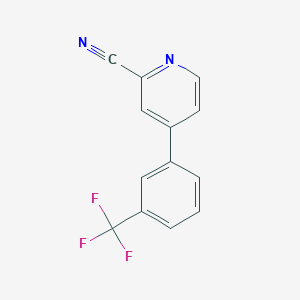
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C13H7F3N2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the reaction of 3-trifluoromethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cathepsin S by binding to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition is thought to occur through an “in situ double activation” mechanism, where the compound undergoes conformational changes to fit into the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Trifluoromethylphenyl)pyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyridine ring.
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Contains an imidazo[4,5-c]pyridine ring system.
2-Phenyl-9H-purine-6-carbonitrile: Features a purine ring system.
Uniqueness
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and in the development of new pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-18-12(7-10)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGVOYCKWQTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
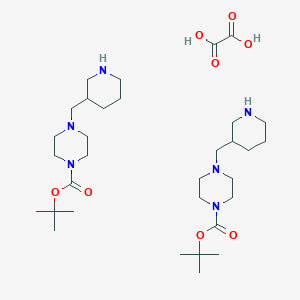
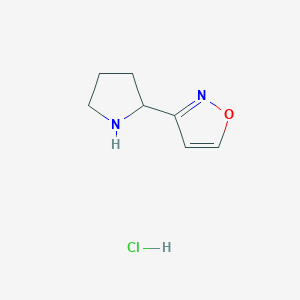
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


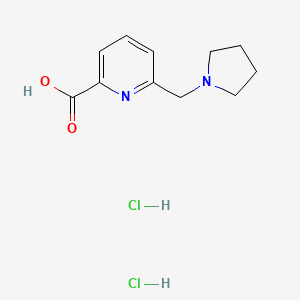
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
